molecular formula C12H14F3NO B3074233 N-cyclopentyl-4-(trifluoromethoxy)aniline CAS No. 1019529-96-4

N-cyclopentyl-4-(trifluoromethoxy)aniline

Cat. No.: B3074233
CAS No.: 1019529-96-4
M. Wt: 245.24 g/mol
InChI Key: LQXSMKNNQSYPSV-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-5-10(6-8-11)16-9-3-1-2-4-9/h5-9,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXSMKNNQSYPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Significance and Research Context of N Cyclopentyl 4 Trifluoromethoxy Aniline

To fully appreciate the academic interest in N-cyclopentyl-4-(trifluoromethoxy)aniline, it is essential to consider the broader context of its constituent chemical motifs. The aniline (B41778) core, the trifluoromethoxy substituent, and the N-cyclopentyl group each contribute unique properties that are highly valued in the design of novel molecules.

Aniline and its derivatives are foundational building blocks in organic chemistry. Their utility stems from the reactivity of the amino group, which can be readily functionalized through a variety of reactions, including N-alkylation, acylation, and participation in cross-coupling reactions. rsc.orgresearchgate.net These transformations allow for the construction of a diverse array of more complex molecules. In recent years, significant research has focused on developing more efficient and sustainable methods for the synthesis of aniline derivatives. rsc.org For example, the N-alkylation of anilines using alcohols, often catalyzed by transition metals, represents a greener alternative to traditional methods that use alkyl halides. rsc.orgnih.gov The development of heterogeneous catalysts for these reactions is an area of active investigation, aiming to simplify product purification and catalyst recycling. researchgate.net

Aniline derivatives are crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, agrochemicals, and dyes. guidechem.com The specific substituents on the aniline ring and the amino group can be tailored to achieve desired physical, chemical, and biological properties. This modularity makes aniline derivatives a versatile platform for the discovery of new functional molecules.

The incorporation of fluorine-containing groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science. bohrium.com The trifluoromethoxy (–OCF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's behavior. mdpi.com It is highly electron-withdrawing, which can alter the reactivity of the aromatic ring and the basicity of the amino group in aniline derivatives. wikipedia.org Furthermore, the trifluoromethoxy group is metabolically stable and can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. bohrium.commdpi.com These characteristics make the –OCF3 group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The synthesis of trifluoromethoxylated aromatic compounds, however, can be challenging. nih.gov Traditional methods often require harsh conditions or the use of toxic reagents. researchgate.net Consequently, the development of new and milder methods for introducing the trifluoromethoxy group is an active area of research. nih.govresearchgate.net

The cyclopentyl group, a five-membered cycloalkane, is another important structural motif in medicinal chemistry. Its incorporation into a molecule can serve several purposes. The cyclopentyl ring can act as a rigid scaffold, restricting the conformational flexibility of a molecule. nih.gov This can lead to a more favorable entropic contribution to binding with a biological target. Additionally, the hydrophobic nature of the cyclopentyl group can be exploited to fill hydrophobic pockets in protein binding sites, thereby enhancing potency. nih.gov In some cases, the introduction of a cyclopentyl group has been shown to significantly improve the biological activity of a compound. acs.org

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests its potential utility as an intermediate in several research areas. The synthesis of this compound would likely involve the N-alkylation of 4-(trifluoromethoxy)aniline (B150132) with a cyclopentyl electrophile or the coupling of 4-cyclopentylaniline (B1354366) with a trifluoromethoxylating agent. The parent compound, 4-(trifluoromethoxy)aniline, is a known intermediate in the synthesis of pharmaceuticals and pesticides. guidechem.comchemicalbook.com

The table below provides some key properties of the parent compound, 4-(trifluoromethoxy)aniline, which serves as a foundational building block for this compound.

PropertyValue
CAS Number461-82-5
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Boiling Point73-75 °C at 10 mmHg
Density1.32 g/mL at 20 °C
Refractive Indexn20/D 1.463

Data sourced from references chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Future research involving this compound is likely to focus on its incorporation into larger, more complex molecules with potential biological activity. The combination of the electron-withdrawing trifluoromethoxy group, the conformationally restricted cyclopentyl group, and the versatile aniline core makes this compound an attractive scaffold for the development of new chemical entities in drug discovery and materials science.

Iii. Mechanistic Investigations into the Chemical Behavior of N Cyclopentyl 4 Trifluoromethoxy Aniline and Analogues

Reaction Pathway Elucidation for Key Synthetic Transformations

The synthesis of N-cyclopentyl-4-(trifluoromethoxy)aniline typically involves the formation of the core 4-(trifluoromethoxy)aniline (B150132) followed by N-alkylation. The preparation of the 4-(trifluoromethoxy)aniline intermediate can be achieved through various routes. One common industrial method involves the reduction of p-nitrotrifluoromethoxybenzene. This reduction is often carried out using iron powder in the presence of an acid like hydrochloric acid. google.com

Another key transformation for producing analogues involves the introduction of the trifluoromethoxy group onto an existing aniline (B41778) derivative. Mechanistic studies have shown that a two-step protocol involving a radical O-trifluoromethylation and a subsequent thermally induced OCF₃ migration can be employed to synthesize ortho-trifluoromethoxylated aniline derivatives. nih.gov The initial step is a radical-mediated process, making the exclusion of oxygen critical for achieving high yields. nih.gov The subsequent migration of the OCF₃ group is proposed to involve a thermally induced heterolytic cleavage of the N-OCF₃ bond, which generates a tight ion pair of a nitrenium ion and trifluoromethoxide. nih.gov The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the final product. nih.gov

The final step in synthesizing the title compound, N-alkylation, can be achieved through nucleophilic substitution or reductive amination. In a typical nucleophilic substitution pathway, 4-(trifluoromethoxy)aniline would react with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. Alternatively, reductive amination involves the reaction of 4-(trifluoromethoxy)aniline with cyclopentanone (B42830) to form an intermediate imine, which is then reduced in situ to the secondary amine.

Analysis of Substituent Electronic and Steric Effects on Aromatic Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents: the N-cyclopentyl group and the para-trifluoromethoxy group.

Steric Effects: The cyclopentyl group attached to the nitrogen atom introduces significant steric bulk. This steric hindrance can impede reactions that involve direct attack at the nitrogen atom or at the ortho positions of the aromatic ring. worktribe.com In SₙAr reactions, for instance, alkyl substituents at the nitrogen or at the 2-position can lead to considerable reductions in reactivity. worktribe.comresearchgate.net This effect is attributed to increased steric hindrance both in the formation of reaction intermediates and during proton transfer steps. researchgate.net Computational studies on nucleophilic additions to substituted arynes have also shown that steric hindrance from a bulky nucleophile can override electronic preferences that would otherwise dictate the regioselectivity of the reaction. nih.gov

The table below summarizes the expected influence of the key substituents on the reactivity of the aniline molecule.

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
-OCF₃paraStrongly electron-withdrawing (-I > +R)MinimalDeactivates ring to electrophilic substitution; decreases nitrogen basicity.
-CyclopentylN-Weakly electron-donating (+I)SignificantHinders reactions at the nitrogen and ortho positions; slightly increases nitrogen nucleophilicity (counteracted by -OCF₃).

Mechanistic Studies of Enzymatic N-Oxidation of Anilines

The enzymatic N-oxidation of anilines is a critical metabolic pathway mediated primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process transforms the amine functionality into more polar metabolites. The oxidation of anilines can proceed through different mechanisms, leading to a variety of products. For N-substituted anilines, N-dealkylation is a common oxidative transformation. nih.gov The susceptibility of the aniline nitrogen to oxidation is influenced by the electronic properties of the substituents on the aromatic ring.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of enzymatic N-oxidation. For P450-mediated oxidations, two primary pathways have been extensively studied: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.gov

Single Electron Transfer (SET): This mechanism proposes an initial transfer of a single electron from the nitrogen atom to the active oxidant of the P450 enzyme (Compound I), forming an aminium radical cation. nih.gov The formation of this cation increases the acidity of the α-carbon-hydrogen bond, facilitating a subsequent proton transfer to yield a carbon-centered radical, which then leads to the final product. nih.gov The feasibility of the SET pathway is related to the one-electron oxidation potential of the aniline substrate, a value that can be accurately computed using quantum chemistry methods. acs.orgumn.edu

Hydrogen Atom Transfer (HAT): This mechanism involves a direct transfer of a hydrogen atom from the α-carbon to the P450 oxidant, bypassing the formation of a discrete aminium radical cation. nih.gov

Recent studies using tertiary anilinic N-oxides as oxygen surrogates to probe the P450 catalytic cycle have provided strong evidence for the HAT mechanism in N-dealkylation processes. DFT calculations and kinetic isotope effect measurements support a mechanism with a rate-determining oxene donation from the N-oxide to the P450 heme iron, followed by a HAT step. nih.gov

MechanismInitial StepKey IntermediateInfluencing Factors
Single Electron Transfer (SET) Electron transfer from NitrogenAminium radical cationSubstrate's one-electron oxidation potential
Hydrogen Atom Transfer (HAT) Direct H-atom abstraction from α-CarbonCarbon-centered radicalC-H bond dissociation energy

The oxidation of primary and secondary anilines often proceeds in a stepwise manner, involving hydroxylamine (B1172632) and nitroso intermediates. mdpi.com The initial oxidation of the aniline nitrogen leads to the formation of an N-hydroxylamine derivative. This intermediate is often unstable and can be further oxidized to a nitroso compound. mdpi.com

The typical enzymatic oxidation pathway can be summarized as: Aniline → N-Hydroxylamine → Nitrosoarene → Nitroarene mdpi.com

Radical Initiated and Propagated Processes in Derivatives Synthesis

Radical chemistry offers powerful methods for the synthesis of complex aniline derivatives, particularly for introducing fluorinated substituents. The synthesis of trifluoromethoxy-substituted anilines can itself involve radical-mediated processes. nih.gov For instance, the O-trifluoromethylation of N-hydroxyacetamido precursors proceeds via a radical mechanism. nih.gov

Furthermore, radical cascade reactions have emerged as an efficient strategy for constructing complex heterocyclic structures from aniline derivatives. Visible-light-induced radical cyclizations, for example, can be used to synthesize trifluoromethylated indoles and other nitrogen-containing heterocycles. nih.govacs.org These reactions often involve a radical chain process initiated by the homolysis of a radical precursor. The generated radical (e.g., a trifluoromethyl radical) adds to an unsaturated bond within the molecule, initiating a cascade of cyclization and rearrangement steps to form the final product. nih.gov

The oxidation of anilines can also generate radical species. Chemical or electrochemical oxidation can lead to the formation of anilinium cation radicals. researchgate.netmdpi.com These radical cations can then undergo dimerization or react with other species, leading to the formation of new N-N or C-C bonds and the synthesis of compounds like diarylhydrazines. mdpi.com

Iv. Computational and Theoretical Chemistry Studies on N Cyclopentyl 4 Trifluoromethoxy Aniline

Quantum Mechanical Calculations for Electronic Structure and Conformational Analysis

Quantum mechanical calculations are fundamental to elucidating the electronic and geometric properties of N-cyclopentyl-4-(trifluoromethoxy)aniline. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's orbitals, energy, and structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound. Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the ground state conformation.

DFT calculations can also be used to map out the potential energy surface of the molecule, revealing the energy profiles of different conformers. For instance, the orientation of the cyclopentyl group relative to the aniline (B41778) ring and the rotational barrier of the trifluoromethoxy group can be investigated. Studies on similar substituted anilines have successfully used DFT to determine stable conformations and the energetic barriers between them. researchgate.netresearchgate.net

Illustrative Data Table: Optimized Geometric Parameters of this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC-N1.40 Å
Bond LengthN-H1.01 Å
Bond LengthC-O (trifluoromethoxy)1.37 Å
Bond AngleC-N-C (cyclopentyl)125.0°
Dihedral AngleC-C-N-C45.0°

Note: This data is illustrative and based on typical values for similar molecular fragments. Actual values would be derived from specific DFT calculations.

Theoretical calculations are invaluable for exploring the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states and calculate the activation energy (or barrier) for a given reaction. For this compound, this could involve modeling its synthesis, such as the C-N coupling reaction between 4-(trifluoromethoxy)aniline (B150132) and a cyclopentyl halide, or its subsequent reactions. The calculation of these activation barriers helps in predicting reaction rates and understanding the feasibility of different synthetic routes under various conditions.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. researchgate.net A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results but are computationally more demanding than smaller ones like 6-31G(d). researchgate.netaljest.net

The XC functional is an approximation of the complex electron exchange and correlation energies. Popular functionals include B3LYP, which is a hybrid functional, and M06-2X. The choice of functional can significantly impact the calculated energies and geometries. researchgate.net For aniline and its derivatives, various studies have compared different functionals and basis sets to find the optimal combination that reproduces experimental data. researchgate.net It is crucial to select a level of theory that is well-suited for the specific properties being investigated. stackexchange.com

Illustrative Data Table: Comparison of Calculated Total Energies with Different Functionals and Basis Sets (Illustrative Data)

FunctionalBasis SetRelative Energy (kcal/mol)
B3LYP6-31G(d)0.00
B3LYP6-311++G(d,p)-5.2
M06-2X6-31G(d)-1.5
M06-2X6-311++G(d,p)-6.8

Note: This data is illustrative. The relative energies would be calculated with respect to the lowest energy level of theory.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the investigation of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could reveal how the molecule behaves in a solution, for example, how it interacts with water or an organic solvent. bohrium.comresearchgate.net This is particularly important for understanding its solubility and how the solvent might influence its reactivity. The simulation can provide information on the formation of hydrogen bonds and other non-covalent interactions.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and an observed reactivity parameter. researchgate.net

For a series of substituted anilines including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as oxidation or electrophilic substitution. Molecular descriptors could include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices. Such models can be powerful tools for predicting the reactivity of new, unsynthesized compounds. nih.govmdpi.com

In Silico Ligand and Catalyst Design for Targeted Synthesis

Computational chemistry plays a crucial role in the rational design of synthetic routes and catalysts. mdpi.com For the targeted synthesis of this compound, in silico methods can be used to design and evaluate potential catalysts for the C-N coupling reaction. dtu.dkrsc.orgelsevierpure.com This involves modeling the catalytic cycle, including the binding of reactants to the catalyst, the transition states of the key steps, and the release of the product. By comparing the energy profiles for different catalyst designs, it is possible to identify candidates with higher activity and selectivity. acs.org This computational pre-screening can significantly reduce the experimental effort required to develop efficient synthetic methods.

V. Advanced Spectroscopic and Analytical Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques used to determine the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of N-cyclopentyl-4-(trifluoromethoxy)aniline would display distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopentyl group. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The cyclopentyl protons would present as multiplets in the aliphatic region of the spectrum, while the amine proton would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two distinct aromatic carbons of the trifluoromethoxy-substituted ring, the carbon atom bearing the trifluoromethoxy group, the carbon attached to the nitrogen, and the carbons of the cyclopentyl ring. The carbon of the trifluoromethoxy group itself would also be visible, often as a quartet due to coupling with the fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted data based on analysis of 4-(trifluoromethoxy)aniline (B150132) and related N-alkylated aniline (B41778) structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH)~6.6-6.8~115-117
Aromatic CH (ortho to OCF₃)~7.0-7.2~121-123
Aromatic C-NH-~143-145
Aromatic C-OCF₃-~140-142
Cyclopentyl CH-N~3.6-3.8~54-56
Cyclopentyl CH₂~1.5-2.1~24-34
Amine NH~3.7-4.0 (broad)-
OCF₃-~121 (q)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp singlet. This is because the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not typically coupled to any nearby protons. The chemical shift of this signal, usually in the range of -58 to -60 ppm (relative to CFCl₃), is highly characteristic of the trifluoromethoxy (-OCF₃) group and serves as a definitive confirmation of its presence. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the cyclopentyl ring, confirming their connectivity. It could also show a correlation between the N-H proton and the adjacent methine (CH) proton of the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would be used to definitively assign each proton signal to its corresponding carbon atom in both the cyclopentyl ring and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for connecting different parts of the molecule. For instance, HMBC could show a correlation from the methine proton of the cyclopentyl group to the aromatic carbon atom attached to the nitrogen (C-N), providing conclusive evidence for the N-cyclopentyl linkage.

The hyphenated technique of High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a powerful tool for analyzing complex mixtures, such as those from a chemical reaction or a biological sample. nih.gov This method allows for the physical separation of components by HPLC followed by their direct structural elucidation by NMR.

In the context of this compound, HPLC-NMR could be used to monitor the progress of a synthesis reaction, helping to identify intermediates and byproducts without the need for tedious isolation. Furthermore, if the compound were subjected to metabolic studies, HPLC-NMR would be invaluable for identifying metabolites. nih.govnih.gov For example, a study on the related compound 4-trifluoromethoxyaniline successfully used ¹⁹F NMR and HPLC-NMR to identify urinary metabolites in rats, revealing that the trifluoromethoxy group remained stable. nih.gov A similar approach could be applied to track the biotransformation of the N-cyclopentyl derivative.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.govlongdom.org This high accuracy allows for the determination of the elemental formula of the parent ion, confirming the compound's chemical composition with high confidence. nih.gov

For this compound (C₁₂H₁₄F₃NO), the calculated exact mass is 245.1027 g/mol . HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this theoretical value.

HRMS coupled with tandem mass spectrometry (MS/MS) is also used to study the fragmentation pathways of a molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, researchers can gain further structural confirmation.

Table 2: Predicted HRMS Fragmentation for this compound Based on common fragmentation patterns for aniline and cyclopentyl derivatives.

m/z (predicted) Possible Fragment Structure/Loss
245.1027[M]⁺ (Molecular Ion)
177.0401Loss of cyclopentyl radical (•C₅H₉)
176.0323Loss of cyclopentene (B43876) (C₅H₈) via rearrangement
69.0704Cyclopentyl cation ([C₅H₉]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The presence of a sharp band in the 3300-3500 cm⁻¹ region would indicate the N-H stretching vibration of the secondary amine. nih.gov Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group would be observed just below 3000 cm⁻¹. The spectrum would also feature strong absorptions corresponding to the C-O and C-F bonds of the trifluoromethoxy group, typically in the 1100-1300 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Predicted data based on IR spectra of aniline and related compounds. nist.govchemicalbook.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2960
C=C (Aromatic)Stretch1500 - 1600
C-NStretch1250 - 1350
C-O (Aryl Ether)Stretch1200 - 1250
C-F (in OCF₃)Stretch1100 - 1200 (strong, complex)

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is a critical aspect of chemical research and development, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a chiral molecule can be highly dependent on its stereochemistry. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely employed technique for the separation and quantification of stereoisomers. In the context of this compound, which possesses a chiral center at the point of the cyclopentyl group's attachment to the nitrogen atom if the cyclopentyl ring is substituted, or if the molecule as a whole exhibits atropisomerism, chiral HPLC provides an essential tool for its stereochemical characterization.

The principle of chiral HPLC lies in the differential interaction between the enantiomers or diastereomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different association constants. This results in varying retention times for the stereoisomers, enabling their separation and quantification.

For the enantiomeric purity assessment of this compound, the selection of an appropriate CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for the separation of a broad range of chiral compounds, including aniline derivatives. These CSPs, particularly those with carbamate (B1207046) derivatives like tris(3,5-dimethylphenylcarbamate), offer a multitude of chiral recognition sites.

A hypothetical study on the enantiomeric separation of a chiral derivative of this compound might involve screening several polysaccharide-based columns under normal-phase conditions. The mobile phase typically consists of a non-polar solvent such as hexane (B92381) or heptane, with a polar modifier like isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like anilines by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

The research findings from such a study could be summarized in the following data tables, illustrating the effect of the chiral stationary phase and mobile phase composition on the separation of the enantiomers.

Table 1: Screening of Chiral Stationary Phases for the Enantioseparation of a Chiral this compound Derivative

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol:DEA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Chiralpak IA90:10:0.18.59.21.2
Chiralpak IB90:10:0.110.110.10.0
Chiralpak IC90:10:0.17.38.51.8
Chiralcel OD-H90:10:0.112.414.11.5

This table is interactive. Users can sort the data by clicking on the column headers.

Based on the initial screening, Chiralpak IC would be selected for further method optimization due to its superior resolution. The subsequent phase of the research would involve fine-tuning the mobile phase composition to maximize the resolution and shorten the analysis time. The percentage of the alcohol modifier is a critical parameter; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration reduces the analysis time but may compromise separation.

Table 2: Optimization of Mobile Phase Composition on Chiralpak IC

Mobile Phase (Hexane:Isopropanol:DEA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Analysis Time (min)
95:5:0.110.212.52.115
90:10:0.17.38.51.810
85:15:0.15.15.81.48
80:20:0.13.84.21.16

This table is interactive. Users can sort the data by clicking on the column headers.

From the optimization results, a mobile phase composition of 95:5:0.1 (Hexane:Isopropanol:DEA) provides the best balance of resolution and analysis time. This optimized method can then be validated for its intended purpose, which includes determining the enantiomeric excess (e.e.) of non-racemic samples of this compound derivatives. The validation would typically involve assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.

In cases where the molecule contains more than one chiral center, diastereomers are present. The separation of diastereomers is generally less challenging than enantiomers as they have different physical properties. However, chiral HPLC is still a valuable tool for ensuring the diastereomeric purity of a compound. The same chiral stationary phases and mobile phase systems used for enantiomeric separations can often be employed for diastereomeric purity assessment.

Vi. Research on Derivatives and Structural Analogues: Design and Applications

Rational Design and Synthesis of Functionalized N-cyclopentyl-4-(trifluoromethoxy)aniline Derivatives

The rational design of derivatives of this compound is centered on leveraging the distinct properties of its constituent parts: the aniline (B41778) core, the N-cyclopentyl group, and the 4-(trifluoromethoxy) substituent. The trifluoromethoxy (OCF3) group is a key functional moiety, known for imparting desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to molecules. nbinno.comnbinno.com These attributes make 4-(trifluoromethoxy)aniline (B150132) a valuable building block in materials science. nbinno.com

The synthesis of functionalized derivatives often involves electrophilic aromatic substitution on the aniline ring. The reactivity and regioselectivity of these reactions are influenced by the existing substituents. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this compound, the para position is already occupied by the trifluoromethoxy group. This directs functionalization primarily to the ortho position relative to the amino group.

Common synthetic strategies for functionalization include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at the ortho position can serve as a handle for further cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a route to diamino derivatives. These can be used in polymerization reactions to form polyimides or other high-performance polymers.

Acylation: Friedel-Crafts acylation can introduce keto functionalities, which can be further modified.

The N-cyclopentyl group, while primarily influencing the physical properties such as solubility and liquid crystalline behavior, can also sterically hinder reactions at the ortho positions, a factor that must be considered in the synthetic design.

Table 1: Examples of Synthetic Pathways for Functionalized Derivatives

Derivative TypeReagents and ConditionsPotential Application
Ortho-halogenatedN-Bromosuccinimide (NBS) in a suitable solventIntermediate for cross-coupling reactions
Ortho-nitroNitric acid/Sulfuric acid at low temperaturesPrecursor for diamino derivatives for polymers
Ortho-acylAcyl chloride/Lewis acid (e.g., AlCl3)Intermediate for dyes and pharmaceuticals

Exploration of Structure-Reactivity Relationships in Chemical Reactions

The reactivity of this compound derivatives is a delicate interplay of electronic and steric effects. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution compared to aniline itself. However, the nitrogen atom's lone pair of electrons is a powerful activating group, and its influence generally dominates, making the ring more reactive than benzene (B151609).

The N-cyclopentyl group introduces steric bulk around the nitrogen atom. This can influence the rate of reactions involving the amino group, such as diazotization, as well as those on the aromatic ring at the ortho positions. qorganica.com In polymerization reactions where the aniline nitrogen participates, the size and conformation of the cyclopentyl group can affect the polymer's chain structure and morphology.

Anilines are known to be susceptible to oxidation, which can lead to polymerization or the formation of colored impurities. rsc.org The electronic nature of the substituents on the ring can modulate this susceptibility. The electron-withdrawing trifluoromethoxy group can help to stabilize the molecule against oxidative processes.

Studies on analogous aniline derivatives have shown that the nature of the N-alkyl substituent can significantly impact the electronic properties and, consequently, the reactivity of the molecule. While specific quantitative structure-activity relationship (QSAR) studies on this compound are not widely documented, general principles suggest that the combination of the bulky, electron-donating alkyl group and the strongly electron-withdrawing trifluoromethoxy group creates a unique electronic environment that can be exploited for targeted chemical transformations.

This compound as a Scaffold for Advanced Chemical Materials

The unique combination of a rigid aromatic core, a flexible cycloaliphatic group, and a highly fluorinated substituent makes this compound an attractive scaffold for the development of advanced materials.

The parent compound, 4-(trifluoromethoxy)aniline, has been utilized in the synthesis of side-group liquid-crystalline polymethacrylates. sigmaaldrich.comchemicalbook.com Liquid crystal polymers (LCPs) are materials that exhibit properties of both liquids and solids, and their ordered molecular arrangements can be manipulated by external stimuli such as electric fields. ulprospector.comxometry.com The incorporation of the trifluoromethoxy group can enhance the mesogenic (liquid crystal) properties of the polymer.

The addition of the N-cyclopentyl group to this scaffold is expected to further influence the liquid crystalline behavior. The bulky, non-polar cyclopentyl group can affect the packing of the polymer chains, potentially leading to the formation of different mesophases (e.g., nematic, smectic) and influencing transition temperatures. The design of side-chain liquid crystal polymers often involves attaching a mesogenic group (like the aniline derivative) to a flexible polymer backbone via a spacer.

The high fluorine content of the trifluoromethoxy group also suggests the potential for this compound to be used in the synthesis of fluorous materials. Fluorous materials are characterized by their high fluorine content, which imparts properties such as high thermal and chemical stability, low surface energy, and immiscibility with both aqueous and organic phases. These properties are valuable in applications such as specialized coatings, lubricants, and separation technologies.

Aniline and its derivatives are fundamental precursors in the synthesis of a wide variety of dyes and pigments. Azo dyes, for example, are formed through the diazotization of an aromatic amine followed by coupling with an electron-rich coupling partner. The this compound can serve as the amine component in such syntheses.

The color and properties of the resulting dye are heavily dependent on the electronic nature of the substituents on the aromatic rings. The trifluoromethoxy group, being strongly electron-withdrawing, can shift the absorption maximum of the dye to shorter wavelengths (a hypsochromic or blue shift). The N-cyclopentyl group can enhance the solubility of the dye in non-polar media and may also improve its lightfastness and thermal stability. These characteristics are highly desirable for high-performance pigments used in automotive coatings, plastics, and specialty inks.

The electronic properties of this compound make it a candidate for use in the synthesis of organic electronic materials. The aniline moiety can be electropolymerized to form conductive polymers. bue.edu.eg The substituents on the aniline ring play a crucial role in tuning the electronic properties of the resulting polymer, such as its conductivity, band gap, and stability.

The trifluoromethoxy group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can improve its stability against oxidation and its performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The N-cyclopentyl group can influence the processability and morphology of the polymer film, which are critical factors for device performance. While the parent compound is listed as a material for electronic materials, specific research on the N-cyclopentyl derivative in this context is an area of ongoing interest. bldpharm.com

Vii. Emerging Research Areas and Future Perspectives

Integration of N-cyclopentyl-4-(trifluoromethoxy)aniline in Supramolecular Chemistry Research

The structure of this compound makes it a promising candidate for exploration within supramolecular chemistry, particularly in the realm of host-guest interactions and the formation of self-assembling systems. The N-cyclopentyl group can act as a guest moiety, fitting into the cavities of various macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. The trifluoromethoxy group, with its strong electron-withdrawing nature and lipophilicity, can significantly influence the binding affinities and specificities of these host-guest complexes. nih.govmdpi.com

Future research could focus on the following:

Host-Guest Complexation Studies: Investigating the thermodynamics and kinetics of complex formation between this compound and a variety of macrocyclic hosts. This could involve determining association constants, enthalpy, and entropy changes to understand the driving forces behind complexation.

Self-Assembly: Exploring the potential of this molecule to form ordered structures in solution or on surfaces. The interplay between the hydrogen bonding capabilities of the aniline (B41778) nitrogen, the hydrophobic nature of the cyclopentyl group, and the fluorinated moiety could lead to the formation of interesting supramolecular polymers, gels, or liquid crystals. The hydrogen bonding between the acceptor and donor plays a vital role in the structural properties of the crystals. researchgate.net

Stimuli-Responsive Systems: Designing supramolecular systems incorporating this compound that respond to external stimuli such as light, temperature, or pH. The trifluoromethoxy group's influence on the electronic properties of the aniline ring could be exploited to create photo- or electro-responsive materials.

A comparative look at the binding affinities of similar guest molecules with a common host, such as β-cyclodextrin, could provide valuable insights.

Guest MoleculeHost MoleculeBinding Affinity (Kₐ, M⁻¹)Reference
Anilineβ-cyclodextrin~100Hypothetical
N-methylanilineβ-cyclodextrin~150Hypothetical
This compound β-cyclodextrin Predicted to be higher due to hydrophobicity N/A
Adamantaneβ-cyclodextrin>10,000N/A

This table includes hypothetical and predicted values to illustrate potential research directions.

Exploration of Novel Reaction Pathways and Selectivity Patterns

The reactivity of this compound is another fertile ground for research. The presence of the aniline moiety, activated by the electron-donating nitrogen and modulated by the electron-withdrawing trifluoromethoxy group, opens up possibilities for exploring novel reaction pathways and understanding selectivity patterns. wikipedia.org

Key areas for investigation include:

C-H Functionalization: Developing new methods for the direct functionalization of the C-H bonds on the aromatic ring and the cyclopentyl group. This would provide efficient routes to novel derivatives with potentially enhanced properties.

Regioselectivity Studies: Investigating the regioselectivity of electrophilic aromatic substitution reactions. The interplay between the ortho,para-directing amino group and the meta-directing trifluoromethoxy group could lead to interesting and synthetically useful outcomes. nih.gov

Catalytic Cross-Coupling Reactions: Employing this compound as a substrate in various transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to construct more complex molecular architectures. galchimia.com

Photoredox Catalysis: Exploring the use of visible-light photoredox catalysis to initiate novel transformations of this molecule, taking advantage of its electronic properties. nih.gov

The outcomes of regioselective reactions on similarly substituted anilines can offer predictive power for the behavior of this compound.

Aniline DerivativeReactionMajor Product(s)Reference
4-BromoanilineNitration4-Bromo-2-nitroanilineN/A
4-MethoxyanilineBromination2-Bromo-4-methoxyanilineN/A
4-(Trifluoromethoxy)aniline (B150132) Bromination 2-Bromo-4-(trifluoromethoxy)aniline nih.gov
This compound Electrophilic Addition Predicted ortho-substitution N/A

This table presents known outcomes for similar compounds to guide future research on the target molecule.

Sustainable Synthesis Approaches for this compound Derivatives

Developing environmentally benign and efficient methods for the synthesis of this compound and its derivatives is crucial for its potential large-scale applications. researchgate.net Research in this area can focus on green chemistry principles.

Potential sustainable synthesis strategies include:

Biocatalysis: Employing enzymes, such as transaminases or nitroreductases, for the synthesis of the chiral amine or the reduction of a nitro precursor. acs.orgnih.gov Biocatalysis offers high selectivity under mild reaction conditions. mdpi.com The use of biocatalytic reductive amination of a ketone could be a promising strategy. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processes. acs.orgnih.gov

Catalyst Development: Designing novel, highly efficient, and recyclable catalysts for key synthetic steps, such as the N-alkylation of 4-(trifluoromethoxy)aniline with a cyclopentyl precursor. organic-chemistry.org

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to reduce the environmental impact of the synthesis.

A comparison of different synthetic methodologies for aniline derivatives highlights the potential benefits of sustainable approaches.

Synthetic MethodTypical ConditionsAdvantagesDisadvantages
Traditional Batch SynthesisHigh temperatures, organic solvents, metal catalystsWell-establishedHigh energy consumption, waste generation
Biocatalysis Aqueous media, room temperature, enzymes High selectivity, mild conditions, reduced waste Enzyme stability and cost can be a factor
Flow Chemistry Continuous process, microreactors Enhanced safety, scalability, and efficiency Initial setup costs can be high

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The unique combination of a bulky, aliphatic cyclopentyl group and a fluorinated aromatic core suggests that this compound could be a valuable building block in materials science. Interdisciplinary research at the nexus of organic synthesis and materials science could unlock novel applications.

Promising research directions include:

Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The trifluoromethoxy group can lower the HOMO and LUMO energy levels, which is beneficial for electron injection and transport in electronic devices. rsc.org

Chemical Sensors: Designing and synthesizing polymers or molecular materials based on this aniline derivative for the detection of specific analytes. The aniline nitrogen can act as a binding site, and changes in the electronic properties upon binding could be transduced into a detectable signal. rsc.org Fluorinated phthalocyanines, for example, have shown enhanced sensitivity to reducing gases. mdpi.com

Fluorinated Polymers: Using this compound as a monomer for the synthesis of novel fluorinated polymers with unique thermal, mechanical, and optical properties. acs.org

The electronic properties of aniline derivatives are critical for their application in materials science.

CompoundHOMO (eV)LUMO (eV)Application Area
Aniline-5.1-0.2Precursor for conducting polymers
4-Fluoroaniline-5.2-0.3Organic electronics
4-(Trifluoromethyl)aniline-5.7-0.9Organic electronics
This compound Predicted to have low HOMO/LUMO levels N/A Potential for n-type semiconductors

This table includes known data for related compounds to contextualize the potential of the target molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cyclopentyl-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy group via halogen exchange (e.g., replacing chlorine with fluorine using KF or CsF at 100–150°C) followed by nitration. For example, 4-(trifluoromethoxy)aniline derivatives are synthesized by nitrating 1,2-dichlorotrifluoromethoxy-benzene at −20°C to +80°C to achieve regioselective nitro positioning . Subsequent catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro to amino groups. Yield optimization requires precise temperature control and catalyst selection, as excessive heat may degrade the trifluoromethoxy group .

Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of the aniline ring?

  • Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent with a para-directing effect exceeding even amide groups. This directs electrophilic substitution (e.g., nitration) to the para position relative to the amino group. For instance, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs meta to the nitrogen and ortho to the trifluoromethoxy group due to steric and electronic effects . Computational studies (e.g., DFT calculations) are recommended to quantify substituent effects on resonance and inductive contributions.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel and hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) is standard. For industrial-scale purification, continuous flow reactors coupled with fractional distillation (bp ~206°C at 760 mmHg) improve efficiency. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹⁹F) is critical to confirm absence of regioisomers like 3-nitro derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during nitration of 4-(trifluoromethoxy)aniline derivatives?

  • Methodological Answer : Discrepancies arise from competing electronic (para-directing) and steric effects. For example, nitration of N-acetyl-3-(trifluoromethoxy)aniline yields 6-nitro (major) and 4-nitro (minor) products due to steric hindrance near the trifluoromethoxy group . To resolve contradictions, use kinetic vs. thermodynamic control studies: low-temperature reactions favor kinetic products, while prolonged heating may shift selectivity. X-ray crystallography of intermediates can clarify steric interactions .

Q. What strategies stabilize the trifluoromethoxy group under acidic or reducing conditions during synthesis?

  • Methodological Answer : The trifluoromethoxy group is susceptible to hydrolysis under strong acids. Stabilization methods include:

  • Using mild acids (e.g., acetic acid) for protonation instead of H₂SO₄.
  • Protecting the amino group with acetyl or Boc groups during harsh reactions .
  • Avoiding high-pressure hydrogenation (>5 bar H₂) to prevent defluorination. Monitor stability via ¹⁹F NMR for real-time degradation assessment .

Q. How does the cyclopentyl substituent in this compound affect its conformational flexibility and intermolecular interactions?

  • Methodological Answer : The cyclopentyl group introduces steric bulk, limiting rotation around the N–C bond. This rigidity can be quantified using variable-temperature NMR to assess rotational barriers. X-ray diffraction of single crystals reveals packing patterns; for example, the cyclopentyl ring may engage in CH-π interactions with aromatic systems, influencing solubility and crystallinity .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are key peaks interpreted?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz) due to coupling with adjacent fluorine atoms. Cyclopentyl protons show multiplet peaks at δ 1.5–2.1 ppm.
  • ¹⁹F NMR : The trifluoromethoxy group resonates at δ −58 to −62 ppm (quartet, J = 2–4 Hz).
  • IR : Strong C–F stretches at 1150–1250 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹ .

Q. Why is 4-(trifluoromethoxy)aniline a preferred intermediate in pharmaceutical synthesis, and what are its limitations?

  • Methodological Answer : The trifluoromethoxy group enhances metabolic stability and bioavailability in drug candidates. For example, it is used in synthesizing riluzole impurities and PqsR inverse agonists . Limitations include synthetic complexity (e.g., multi-step routes) and potential toxicity of nitro intermediates. Alternatives like 3-trifluoromethoxy isomers may offer improved regioselectivity in certain applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.